

# long-term cycling stability of Li-ion batteries with LiBOB vs LiPF6

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## Compound of Interest

Compound Name: *Lithium bis(oxalate)borate*

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An Objective Comparison of LiBOB and LiPF6 Electrolytes for Long-Term Cycling Stability in Li-ion Batteries

Lithium hexafluorophosphate (LiPF6) has long been the industry-standard electrolyte salt for commercial lithium-ion batteries, primarily due to its ability to form a stable solid electrolyte interphase (SEI) on graphite anodes and effectively passivate the aluminum current collector. [1] However, its inherent thermal and chemical instability presents significant challenges for long-term cycling, especially at elevated temperatures.[1][2][3] This has spurred research into alternative salts, with **Lithium bis(oxalate)borate** (LiBOB) emerging as a prominent candidate. LiBOB offers superior thermal stability but is often hindered by lower ionic conductivity compared to LiPF6.[4][5]

This guide provides a detailed, data-driven comparison of the long-term cycling performance of Li-ion batteries utilizing LiBOB versus LiPF6 electrolytes.

## Core Comparison: LiBOB vs. LiPF6

Feature	LiBOB (Lithium bis(oxalate)borate)	LiPF6 (Lithium hexafluorophosphate)
Thermal Stability	High, with a decomposition temperature of up to 300°C.[4]	Poor, with decomposition beginning around 80°C.[4] It is considered safe for use up to 50°C in batteries.[6]
Electrochemical Stability	Wide electrochemical window, stable up to ~4.5V vs. Li+/Li.[7][8]	Prone to decomposition at high voltages and temperatures, which can generate hydrofluoric acid (HF).[1][2]
Ionic Conductivity	Relatively lower than LiPF6-based electrolytes.[4][7]	High, contributing to good rate capability in commercial batteries.[1]
SEI Layer Properties	Forms a stable, inorganic-rich SEI on the anode.[9][10] This SEI is effective in suppressing dendrite growth.[11]	Participates in SEI formation, but the layer can be less stable, especially under thermal stress, leading to continuous SEI breakage and reformation.[1][11]
High-Temperature Performance	Superior cycling stability and capacity retention at elevated temperatures (e.g., 55-60°C).[4][7]	Significant capacity fading at elevated temperatures due to thermal decomposition and subsequent HF generation, which corrodes electrodes.[1][2][7]
Key Advantage	Excellent thermal stability, leading to enhanced safety and superior performance at elevated temperatures.[4][8]	High ionic conductivity and established role in forming an effective SEI on graphite anodes.[1]
Primary Drawback	Lower ionic conductivity can limit rate capability and low-temperature performance.[5][12]	Poor thermal and hydrolytic stability leads to performance degradation and safety concerns.[1][2]

## Quantitative Performance Data

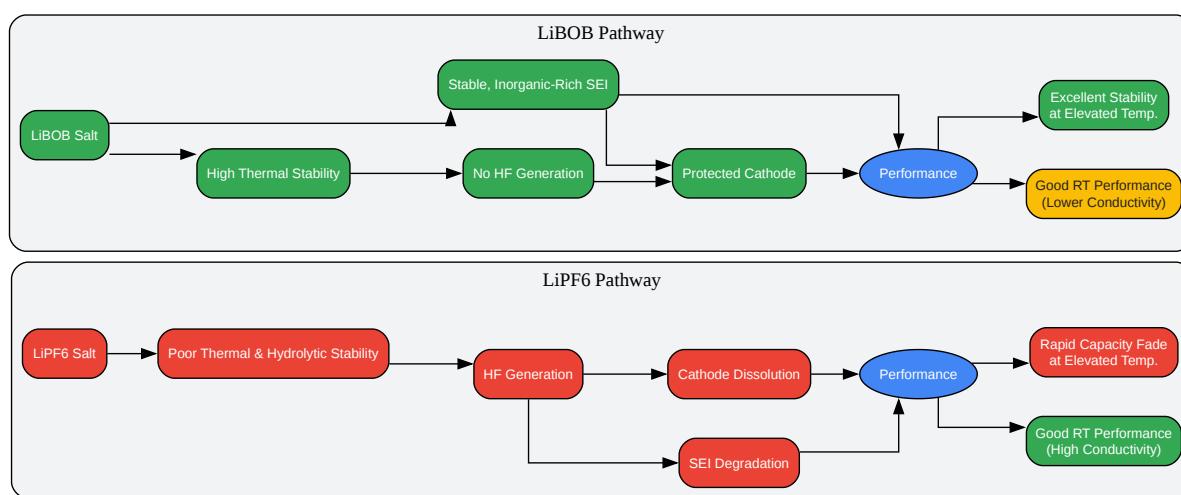
The following table summarizes experimental data on the cycling stability of Li-ion cells with LiBOB and LiPF6 electrolytes under various conditions.

Electrode Pair	Temperature	Cycles	C-Rate	Parameter	LiBOB Performance	LiPF6 Performance	Source
LiMn <sub>2</sub> O <sub>4</sub> /Li	Room Temp.	30	< 1C	Capacity Retention	98.4%	73.88%	[7]
LiMn <sub>2</sub> O <sub>4</sub> /Li	60°C	100+	> 1C	Cycling Stability	Cycled better than LiPF6	Lower stability	[4]
LNFMO/Graphite	30°C	80	C/10	Capacity Retention	80% (with 1% LiBOB additive)	18%	[13]
LNFMO/Graphite	45°C	80	C/10	Capacity Retention	40% (with 1% LiBOB additive)	5%	[13]
MCMB/LiMn <sub>1</sub> /3Ni <sub>1</sub> /3Co <sub>1</sub> /3O <sub>2</sub>	55°C	N/A	N/A	Capacity Retention	Increases with LiBOB concentration	Lower retention	[5]
Li/LiMn <sub>2</sub> O <sub>4</sub>	55°C	5	40mA/g	Capacity Stability	Stable performance	Unstable, 19% drop after 5 cycles	[7]

## Degradation and Stability Mechanisms

The primary difference in long-term stability stems from the chemical nature of the two salts. LiPF<sub>6</sub> is susceptible to thermal decomposition and hydrolysis (reaction with trace water), which produces highly reactive species like phosphorus pentafluoride (PF<sub>5</sub>) and hydrofluoric acid (HF).[1][2] HF attacks both the cathode and anode, leading to the dissolution of transition metals from the cathode (like Mn) and degradation of the SEI layer, which increases impedance and reduces capacity.[2][7]

In contrast, LiBOB is thermally robust and does not contain fluorine, thus avoiding the issue of HF generation.[7] The BOB anion decomposes on the electrode surfaces to form a stable, protective SEI layer rich in inorganic species.[4][9][10] This LiBOB-derived SEI is particularly effective at elevated temperatures, preventing electrolyte decomposition and minimizing capacity loss over extended cycling.[14][15]



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Caption: Comparative pathways of LiPF6 and LiBOB affecting battery stability.

## Experimental Protocols

A generalized protocol for evaluating the long-term cycling stability of Li-ion batteries with different electrolytes is outlined below.

### 1. Electrode and Cell Preparation:

- **Electrodes:** Commercial-grade electrodes (e.g., LiMn<sub>2</sub>O<sub>4</sub> cathode, graphite anode) are typically used.<sup>[4]</sup> Electrodes are dried under vacuum at an elevated temperature (e.g., 80–120°C) for several hours to remove moisture.
- **Electrolyte Preparation:** Electrolytes are prepared inside an argon-filled glovebox with H<sub>2</sub>O and O<sub>2</sub> levels below 0.1 ppm. The salt (LiPF<sub>6</sub> or LiBOB) is dissolved in a mixture of carbonate solvents, such as ethylene carbonate (EC) and ethyl methyl carbonate (EMC) or diethyl carbonate (DEC), to a standard concentration (e.g., 1.0 M).<sup>[4]</sup>
- **Cell Assembly:** Coin cells (e.g., 2032-type) are assembled in the glovebox. The standard configuration consists of the cathode, a microporous separator, and the anode.<sup>[4][13]</sup> The cell is filled with the prepared electrolyte.

### 2. Formation and Cycling:

- **Formation Cycles:** Before aging tests, cells typically undergo one to three "formation" cycles at a low C-rate (e.g., C/10 or C/20).<sup>[7]</sup> This step is crucial for the initial formation of a stable SEI layer.
- **Galvanostatic Cycling:** The core of the experiment involves continuous charge-discharge cycling using a battery cycler.<sup>[16]</sup>
  - **Charge Protocol:** Constant Current-Constant Voltage (CC-CV). The cell is charged at a defined C-rate (e.g., 0.5C or 1C) to an upper cutoff voltage, then held at that voltage until the current drops to a specified value (e.g., C/20).<sup>[17]</sup>

- Discharge Protocol: Constant Current (CC). The cell is discharged at the same or a different C-rate to a lower cutoff voltage.[[17](#)]
- Rest Periods: A rest period (e.g., 10-60 minutes) may be included after charging and/or discharging.[[17](#)]
- Temperature Control: For elevated temperature tests, cells are placed inside a temperature-controlled chamber set to the desired temperature (e.g., 55°C or 60°C) and allowed to acclimate before cycling begins.[[4](#)][[16](#)][[18](#)]

### 3. Characterization and Analysis:

- Reference Performance Tests (RPTs): Periodically (e.g., every 50 or 100 cycles), the long-term cycling is paused to perform a characterization cycle at a low C-rate (e.g., C/10) to accurately measure the remaining capacity and coulombic efficiency.[[19](#)]
- Electrochemical Impedance Spectroscopy (EIS): EIS is performed at set intervals to monitor changes in cell impedance, which provides insights into the evolution of the SEI and charge transfer resistance.[[4](#)][[11](#)]
- Post-Mortem Analysis: After cycling, cells are disassembled inside a glovebox for analysis. Techniques like Scanning Electron Microscopy (SEM) are used to examine electrode morphology, and X-ray Photoelectron Spectroscopy (XPS) is used to determine the chemical composition of the SEI layer.[[4](#)][[9](#)][[10](#)]

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